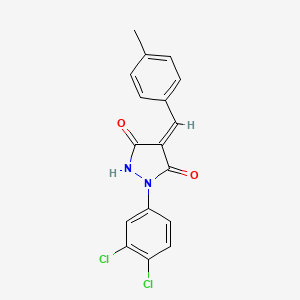![molecular formula C16H18N2O3S B5889558 N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)
N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 has been shown to have promising anticancer activity and is currently being investigated for its potential clinical use.
Mecanismo De Acción
MS-275 exerts its anticancer activity by inhibiting the activity of N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide enzymes, which are involved in the regulation of gene expression. N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide enzymes remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. By inhibiting N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide activity, MS-275 leads to increased acetylation of histone proteins, resulting in a more open chromatin structure and increased gene expression. This leads to the activation of genes involved in cell cycle arrest, differentiation, and apoptosis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, MS-275 has been shown to have other biochemical and physiological effects. MS-275 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential use in inflammatory diseases. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MS-275 is its potent anticancer activity against a variety of cancer cell lines. MS-275 has also been shown to have other potential therapeutic applications, including in inflammatory diseases and neurodegenerative diseases. However, MS-275 has some limitations for lab experiments. MS-275 is a relatively unstable compound and can degrade over time, making it difficult to work with. Additionally, MS-275 can have off-target effects on other enzymes, leading to potential side effects.
Direcciones Futuras
There are several potential future directions for research on MS-275. One area of research is the development of more stable analogs of MS-275 that can be used in clinical trials. Another area of research is the investigation of the potential use of MS-275 in combination with other anticancer agents for increased efficacy. Additionally, further research is needed to fully understand the mechanisms of action of MS-275 and its potential use in other diseases beyond cancer.
Métodos De Síntesis
MS-275 can be synthesized using a multi-step process starting from 2,5-dimethylphenol. The first step involves the conversion of 2,5-dimethylphenol to 2,5-dimethylphenylamine, which is then reacted with methylsulfonyl chloride to form N-(2,5-dimethylphenyl)-2-(methylsulfonyl)aniline. This intermediate is then further reacted with benzoyl chloride to form MS-275.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential use in cancer therapy. N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide inhibitors, including MS-275, have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to have potent anticancer activity against a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-8-9-12(2)15(10-11)17-16(19)13-6-4-5-7-14(13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPRCQAJWDKXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)


![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
